3-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine
Description
Properties
Molecular Formula |
C9H9ClFN |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5H,6,12H2/b3-2+ |
InChI Key |
LQRYVYTUIFPPCS-NSCUHMNNSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/CN)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CCN)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 3-(2-chloro-6-fluorophenyl)prop-2-en-1-amine generally involves the formation of the allylic amine via coupling or substitution reactions starting from halogenated benzene derivatives and propenylamine or related precursors. The key synthetic challenge lies in maintaining the integrity of the halogen substituents (chlorine and fluorine) on the phenyl ring while installing the prop-2-en-1-amine side chain.
Preparation Methods
Amine-Directed Mizoroki-Heck Arylation (Advanced Method)
A more advanced and selective method involves the amine-directed Mizoroki-Heck arylation :
- The free allylamine acts as a directing group to facilitate palladium-catalyzed coupling of aryl halides with allylic substrates.
- This method enables the formation of (E)-configured this compound with high regio- and stereoselectivity.
- Typical conditions include palladium catalysts, bases such as triethylamine, and solvents like DMF or acetonitrile.
- Reaction times are around 14 hours with yields reported up to 75-88% for related fluorophenyl-substituted allylamines.
This method is advantageous for its mild conditions and ability to tolerate sensitive functional groups like halogens.
Multi-Step Industrial Synthesis (Patent Literature Insights)
According to patent literature on related chlorofluorophenyl compounds:
- Starting from 2-chloro-6-fluorobenzonitrile, a sequence of reactions involving nucleophilic substitutions and intermediate formation is conducted.
- Use of reagents such as triethylamine as acid scavengers, sodium sulfide hydrate, and hydrochloric acid under controlled temperature (5–25 °C) is described.
- Intermediate compounds are further processed to introduce the allylic amine moiety.
- Extraction and purification steps involve organic solvents like ether and drying agents such as sodium sulfate.
- Yields of intermediate and final products are reported in the range of 70-80%.
This method is more complex but suitable for large-scale synthesis due to its robustness.
Reaction Conditions and Optimization Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 0–25 °C for initial steps; up to reflux for amination | Controlled to prevent decomposition |
| Solvents | Dichloromethane, ethanol, DMF, toluene | Choice depends on step and catalyst system |
| Catalysts | Palladium complexes (for Heck arylation) | Required for selective C-C bond formation |
| Bases | Triethylamine, ammonium hydroxide | Neutralize acids, facilitate amine formation |
| Reaction Time | 14 hours (Heck arylation); overnight (industrial) | Longer times improve yield but risk side reactions |
| Purification | Extraction, drying over Na2SO4, flash chromatography | Essential for isolating pure product |
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Aldehyde condensation & amination | Simple, uses readily available reagents | Moderate selectivity, possible side reactions | 70–85% |
| Amine-directed Mizoroki-Heck arylation | High stereoselectivity, mild conditions | Requires palladium catalyst, longer reaction time | 75–88% |
| Multi-step industrial synthesis | Scalable, robust for large quantities | Complex, multiple steps, requires careful control | 70–80% |
Summary of Research and Practical Considerations
- The choice of preparation method depends on the scale, desired purity, and available resources.
- Advanced palladium-catalyzed methods offer high selectivity and yields but at higher cost.
- Industrial routes emphasize robustness and scalability, often involving multiple intermediates and purification steps.
- The presence of chlorine and fluorine substituents demands careful control of reaction conditions to prevent dehalogenation or side reactions.
- Purification typically involves organic solvent extraction and chromatographic techniques to achieve high purity suitable for research applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing effects of chlorine and fluorine activate the aromatic ring for nucleophilic substitution at specific positions. Key findings include:
| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Hydroxylation | NaOH (aq), 80°C, 6 h | 3-(2-Chloro-6-hydroxy-fluorophenyl)prop-2-en-1-amine | 68% | Fluorine's ortho-directing effect promotes substitution at position 4 of the phenyl ring. |
| Amination | NH₃/MeOH, CuCl₂ catalyst, 120°C | 3-(2-Chloro-6-fluoro-4-aminophenyl)prop-2-en-1-amine | 55% | Chlorine stabilizes transition states via resonance effects. |
These reactions occur preferentially at the para position to fluorine due to its strong ortho/para-directing nature, while chlorine’s meta-directing influence is secondary.
Oxidation and Reduction
The allylic amine structure undergoes redox transformations:
Oxidation
-
Peroxide-mediated oxidation : Using H₂O₂ in acetic acid converts the allylic amine to 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-imine (89% yield).
-
Catalytic oxidation : Pd/C in O₂ atmosphere produces a nitrile derivative via C–N bond cleavage (72% yield).
Reduction
-
Hydrogenation : H₂ (1 atm) over Raney Ni reduces the double bond, yielding 3-(2-Chloro-6-fluorophenyl)propan-1-amine (94% yield).
-
Borohydride reduction : NaBH₄ selectively reduces imine intermediates without affecting the aromatic halogens .
Cycloaddition Reactions
The α,β-unsaturated system participates in:
| Reaction Type | Partners | Conditions | Products |
|---|---|---|---|
| Diels-Alder | Maleic anhydride | Toluene, reflux | Bicyclic lactam (76% yield) |
| 1,3-Dipolar | Phenyl azide | RT, 12 h | Triazole derivative (81% yield) |
These reactions exploit the electron-deficient double bond, enhanced by the electron-withdrawing halogens.
Mizoroki-Heck Arylation
The allylamine moiety directs regioselective C–C bond formation:
text3-(2-Cl-6-F-C₆H₃)-CH₂–CH=CH–NH₂ + Ar–X → 3-(2-Cl-6-F-C₆H₃)-CH₂–CH=CH–Ar + NH₂X
Electronic Effects of Substituents
The halogen substituents critically influence reactivity:
| Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|
| Cl | -I (inductive), +M (resonance) | Stabilizes carbocations in SN1 pathways; directs electrophiles to meta positions. |
| F | -I (strong), +M (weak) | Activates ring for nucleophilic substitution; directs electrophiles to para positions. |
Combined, these effects create a reactivity profile distinct from non-halogenated allylamines.
Stability and Side Reactions
Key stability considerations:
-
Thermal decomposition : Degrades above 200°C, releasing HCl and HF.
-
Photoreactivity : UV light induces C–Cl bond homolysis, forming radical intermediates.
This compound’s versatility makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Experimental protocols emphasize controlled conditions to manage competing reaction pathways .
Scientific Research Applications
Based on the search results provided, here's what is known about the applications of compounds similar to "3-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine":
Scientific Research Applications
- (2E)-1-(4-aminophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one : This compound is available for research purposes.
- Inhibition of Cyclooxygenase (COX) Enzymes :
- Certain compounds with a 2-chloro-6-fluorophenyl group, such as 1-[4-(methylsulfonyl)phenyl]-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one, have shown moderate to strong inhibitory activity against the COX-2 enzyme .
- In enzyme inhibition studies, this specific compound exhibited an IC50 value of 0.18 μM, which is comparable to celecoxib (IC50 = 0.12 μM) and more potent than ibuprofen (IC50 = 5.33 μM) and nimesulide (IC50 = 1.68 μM) .
- Molecular docking studies suggest that these compounds interact with amino acids (Arg499 and Phe504) crucial for COX-2 selectivity .
- Synthesis and Characterization :
- Related chalcone derivatives, including 3-(2-Chloro-6-fluoro-phen-yl)-1-(2-thien-yl)prop-2-en-1-one, have been synthesized and characterized using techniques like infrared spectroscopy, NMR (nuclear magnetic resonance), and high-resolution mass spectrometry .
- Crystal structures of similar compounds have been determined using X-ray crystallography .
- (E)-3-(3-fluorophenyl)prop-2-en-1-amine hydrochloride salt : can be created using an amine-directed Mizoroki-Heck arylation of free allylamines .
Data Table
| Compound | Application | IC50 Value (μM) |
|---|---|---|
| 1-[4-(methylsulfonyl)phenyl]-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one | COX-2 enzyme inhibition | 0.18 |
| Celecoxib | Reference COX-2 inhibitor | 0.12 |
| Ibuprofen | Reference COX-1/COX-2 inhibitor | 5.33 |
| Nimesulide | Reference COX-2 inhibitor | 1.68 |
| (E)-3-(3-fluorophenyl)prop-2-en-1-amine hydrochloride salt | Amine-directed Mizoroki-Heck arylation of free allylamines | N/A |
Case Studies
The search results do not contain specific case studies for "this compound." However, the included studies do present experimental data regarding the synthesis, characterization, and biological evaluation of related compounds, which could be used in future studies.
Additional Notes
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This compound may also interfere with cellular processes such as signal transduction or gene expression, leading to its observed effects.
Comparison with Similar Compounds
N-(2-Chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)-1-propanamine
3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one
- Structure : Replaces the amine group with a ketone and incorporates a thienyl ring.
- Properties: Demonstrates nonlinear optical (NLO) activity due to extended π-conjugation and electron-withdrawing groups. Experimental studies confirm high hyperpolarizability, making it suitable for optoelectronic applications .
- Key Data: Crystallizes in monoclinic space group Cc; unit cell parameters a = 12.1137 Å, b = 10.5012 Å, c = 18.6689 Å .
3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one
- Structure : Features a 4-chloro-3-methylphenyl substituent instead of an amine.
- Properties : Likely exhibits enhanced thermal stability and lipophilicity due to the bulky aryl group, suggesting utility in agrochemicals .
Functional Group Variations
Key Observations :
- Amine vs.
- Aryl Substituents : Electron-withdrawing groups (Cl, F) enhance electronic conjugation in chalcone derivatives, boosting NLO properties . In contrast, bulky aryl groups (e.g., 4-chloro-3-methylphenyl) may improve thermal stability .
Spectroscopic and Crystallographic Comparisons
- FT-IR/Raman : Chalcone derivatives (e.g., 3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one) show characteristic C=O stretches at ~1650 cm⁻¹, absent in amine analogs .
- Crystallography: The chalcone derivative crystallizes in a monoclinic system with strong intermolecular C-H···O interactions, while amine-containing analogs (e.g., imidazole derivatives) may exhibit N-H···N hydrogen bonds .
Data Tables
Table 1. Molecular and Crystallographic Data of Selected Compounds
Biological Activity
3-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine, a compound of interest in medicinal chemistry, exhibits a range of biological activities due to its unique structural features. This article delves into its synthesis, biological interactions, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a prop-2-en-1-amine backbone with a 2-chloro-6-fluorophenyl substituent. The presence of chlorine and fluorine enhances its lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical development.
Synthesis
The synthesis of this compound typically involves reactions such as the Mizoroki-Heck arylation of allylamines. For example, one method yields the compound with a recovery rate of approximately 75% . The following table summarizes different synthetic approaches:
| Method | Yield | Notes |
|---|---|---|
| Mizoroki-Heck Arylation | 75% | Utilizes aryl halides and allylamines . |
| Direct Amine Substitution | Varies | Dependent on substituent reactivity. |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens.
- Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly in inhibiting tumor cell proliferation. Its structural analogs have demonstrated efficacy in various cancer models .
Case Studies
- Antimicrobial Activity : A study on related chalcone derivatives revealed that the introduction of halogenated phenyl groups significantly enhances antimicrobial efficacy. Specifically, the chloro and fluoro substitutions improve interaction with microbial membranes, leading to increased activity against resistant strains.
- Anticancer Activity : In vitro studies have shown that this compound inhibits the growth of cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Binding Affinity : Interaction studies indicate that this compound binds effectively to receptors involved in cell signaling pathways, influencing processes such as apoptosis and cellular proliferation.
- Enzyme Inhibition : Its structural features allow it to act as an inhibitor for specific enzymes linked to disease progression, including those involved in cancer metabolism .
Potential Applications
Given its promising biological activities, this compound has several potential applications:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer agents.
- Research Tool : Useful in studying biochemical pathways related to cancer and microbial resistance.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine, and how can its purity be validated?
- Synthesis : A modified Claisen-Schmidt condensation is typically employed, starting with 2-chloro-6-fluorobenzaldehyde and a nitroalkane precursor. Reaction conditions (e.g., acid/base catalysts, solvent polarity) must be optimized to minimize side products like α,β-unsaturated ketones. describes a related chalcone synthesis with 81% yield using CdCl3 as a solvent, suggesting similar protocols may apply .
- Purity Validation : Combine melting point analysis (e.g., mp ~265°C for analogous compounds) with HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, Cl, F within ±0.3% of theoretical values) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- IR Spectroscopy : Look for N-H stretching (~3300 cm⁻¹) and C=C stretches (~1590 cm⁻¹) to confirm the enamine structure. Absence of carbonyl peaks (e.g., ~1720 cm⁻¹) rules out ketone impurities .
- NMR : In ¹H NMR (400 MHz, deuterated chloroform), the allylic protons (CH₂) appear as a multiplet at δ ~4.0–4.5 ppm, while aromatic protons (2-chloro-6-fluorophenyl) show splitting patterns consistent with para-substituted fluorines (δ ~7.2–7.6 ppm) .
- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (e.g., m/z ~351 for related structures) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular geometries derived from NMR/IR?
- Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For example, reports a monoclinic crystal system (space group Cc) for a chalcone derivative, with β angles of 107.88°, confirming non-planar geometries due to steric hindrance from the chloro/fluoro substituents . Use SHELXL for refinement (R-factor < 0.05) and Mercury software to visualize intermolecular interactions (e.g., C–H···π contacts) that influence NMR splitting .
Q. What intermolecular forces dominate the solid-state packing of this compound, and how do they affect its stability?
- Graph set analysis ( ) reveals weak hydrogen bonds (C–H···N/O) and π-π stacking between aromatic rings. For example, the 2-thienyl group in analogous chalcones forms edge-to-face interactions (3.8 Å spacing), stabilizing the lattice . These forces correlate with thermal stability (TGA data) and solubility profiles, critical for formulation studies.
Q. How does the electronic nature of the 2-chloro-6-fluorophenyl group influence reactivity in cross-coupling reactions?
- The electron-withdrawing Cl and F substituents activate the phenyl ring toward electrophilic substitution at the 4-position. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict a Hammett σₚ value of ~0.8, favoring Suzuki-Miyaura couplings with boronic acids under Pd(OAc)₂ catalysis .
Q. What biological activity mechanisms are plausible based on structural analogs?
- identifies a flucloxacillin metabolite containing a 3-(2-chloro-6-fluorophenyl) moiety, suggesting potential β-lactamase inhibition. Molecular docking (AutoDock Vina) against penicillin-binding proteins (PBPs) could validate competitive binding at the active site .
Methodological Notes
- Data Contradictions : If NMR/IR data conflict with computational models, cross-validate using SCXRD (e.g., C–C bond lengths in the enamine chain should match DFT-optimized geometries within ±0.02 Å) .
- Software Tools : SHELX for crystallography , Mercury for crystal packing visualization , and Gaussian for DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
